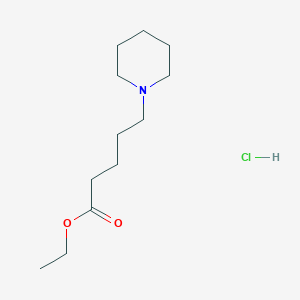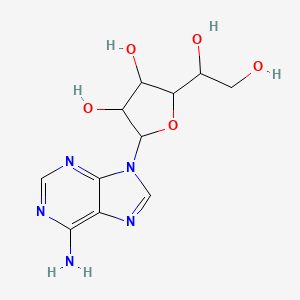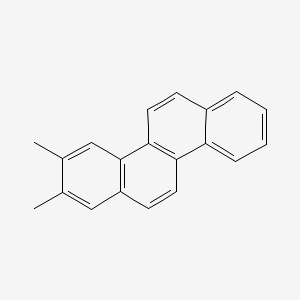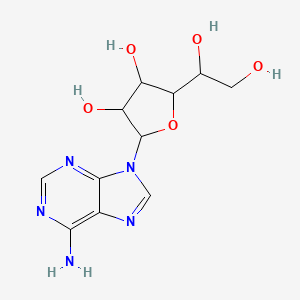
9-(beta-D-glucofuranosyl)adenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(beta-D-glucofuranosyl)adenine is a purine nucleoside in which adenine is attached to a glucofuranose sugar via a beta-N(9)-glycosidic bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(beta-D-glucofuranosyl)adenine typically involves the glycosylation of adenine with a protected glucofuranose derivative. One common method is the condensation of 2,3,5-tri-O-benzyl-D-glucofuranosyl chloride with N-benzoyladenine under acidic conditions . The reaction is followed by deprotection steps to yield the desired nucleoside.
Industrial Production Methods
Industrial production of this compound may involve enzymatic transglycosylation reactions using glycosyltransferases. These enzymes facilitate the transfer of the glucofuranosyl moiety to adenine, resulting in higher yields and fewer by-products compared to chemical synthesis .
化学反応の分析
Types of Reactions
9-(beta-D-glucofuranosyl)adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nucleoside into its deoxy form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the adenine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted adenine derivatives, deoxyadenosine, and oxo-adenine compounds .
科学的研究の応用
9-(beta-D-glucofuranosyl)adenine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other bioactive molecules.
Biology: The compound is studied for its role in nucleotide metabolism and its effects on cellular processes.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of nucleoside-based pharmaceuticals and as a research tool in molecular biology
作用機序
The mechanism of action of 9-(beta-D-glucofuranosyl)adenine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit viral replication and tumor cell proliferation. The compound targets viral DNA polymerase and cellular enzymes involved in nucleotide metabolism .
類似化合物との比較
Similar Compounds
9-(beta-D-xylofuranosyl)adenine: Similar in structure but with a xylofuranose sugar instead of glucofuranose.
9-(beta-D-arabinofuranosyl)adenine: Contains an arabinofuranose sugar and is used as an antiviral agent.
9-(beta-D-ribofuranosyl)adenine:
Uniqueness
9-(beta-D-glucofuranosyl)adenine is unique due to its specific sugar moiety, which can confer different biochemical properties compared to other nucleosides. Its unique structure allows for specific interactions with enzymes and nucleic acids, making it valuable in research and therapeutic applications .
特性
CAS番号 |
10279-88-6 |
|---|---|
分子式 |
C11H15N5O5 |
分子量 |
297.27 g/mol |
IUPAC名 |
2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-7(20)6(19)8(21-11)4(18)1-17/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |
InChIキー |
JNSNEXAWGVQGPR-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CO)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


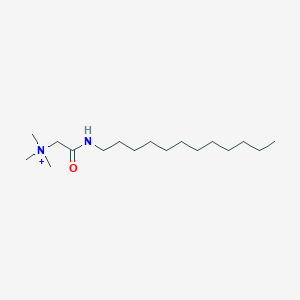
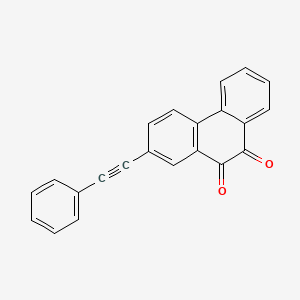
![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)
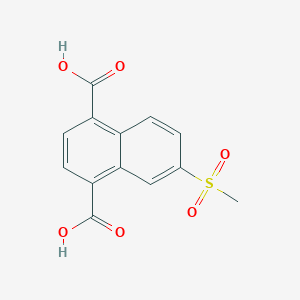
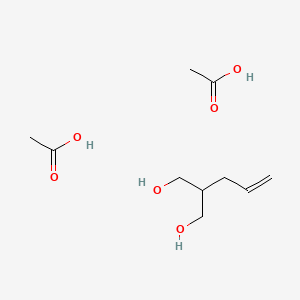
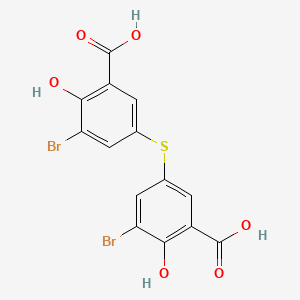
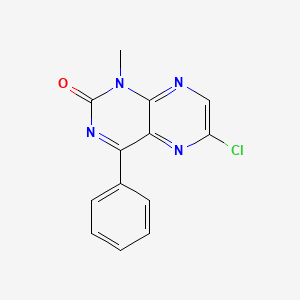
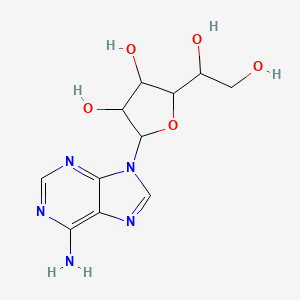
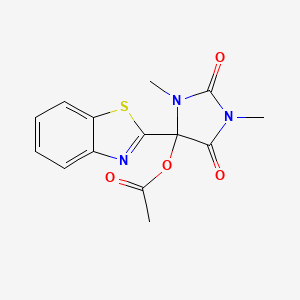
![2-[(Methylsulfanyl)methoxy]naphthalene](/img/structure/B14513732.png)
